![molecular formula C27H35N3O2 B1139261 1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)
1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BAN-ORL-24 has several scientific research applications:
Chemistry: It is used as a tool compound to study the NOP receptor and its interactions with other molecules.
Biology: Researchers use BAN-ORL-24 to investigate the role of the NOP receptor in various biological processes, including pain modulation and stress response.
Medicine: BAN-ORL-24 is studied for its potential therapeutic applications in pain management and as an analgesic.
Industry: It is used in the development of new drugs targeting the NOP receptor
Mecanismo De Acción
BAN-ORL-24 exerts its effects by selectively binding to the NOP receptor, thereby inhibiting its activity. The NOP receptor is a G protein-coupled receptor that, when activated, modulates the release of neurotransmitters involved in pain and stress responses. By antagonizing this receptor, BAN-ORL-24 can reduce pain perception and modulate stress-related behaviors .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide interacts with a wide range of receptors, ion channels and neurotransmitter transporters . It has a high σ1/σ2 selectivity . The compound does not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .
Cellular Effects
In cellular processes, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide displays analgesic activity against neuropathic pain . This indicates that it acts as a σ1 receptor antagonist .
Molecular Mechanism
At the molecular level, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide exerts its effects through binding interactions with biomolecules . It inhibits the isoenzyme CYP2D6 but does not produce any metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is rapidly metabolised . An N-debenzylated metabolite and a hydroxylated metabolite were identified as the major products .
Dosage Effects in Animal Models
The effects of 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide vary with different dosages in animal models . It displayed analgesic activity against neuropathic pain in the capsaicin pain model .
Metabolic Pathways
1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is involved in metabolic pathways . It interacts with enzymes such as CYP3A4, which produces all the identified metabolites .
Métodos De Preparación
The synthesis of BAN-ORL-24 involves several steps, starting with the preparation of the spirobenzofuran-piperidine intermediate. This intermediate is then coupled with a pyrrolidine derivative to form the final compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial production methods for BAN-ORL-24 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity .
Análisis De Reacciones Químicas
BAN-ORL-24 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
BAN-ORL-24 is unique in its high affinity and selectivity for the NOP receptor compared to other NOP antagonists. Similar compounds include:
J-113397: Another NOP receptor antagonist with a different chemical structure.
SB-612111: A selective NOP receptor antagonist with applications in pain research.
UFP-101: A peptide-based NOP receptor antagonist used in various research studies
BAN-ORL-24 stands out due to its potent inhibitory effects and high selectivity, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMQGKJURAJEN-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?
A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]
Q2: Can you provide information about the compound's structure-activity relationship (SAR)?
A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.
Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?
A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

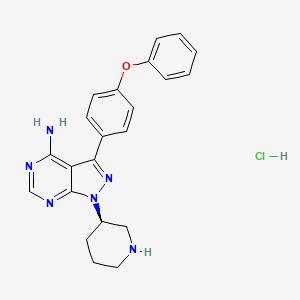
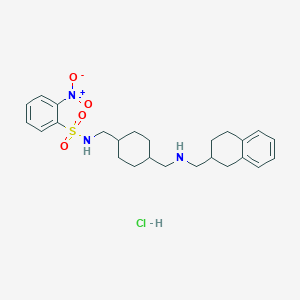

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)
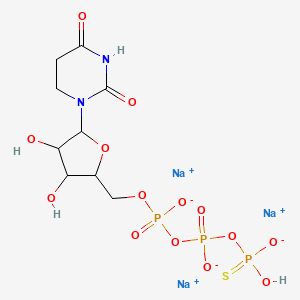
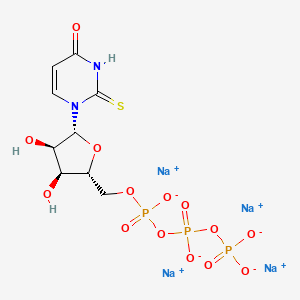
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

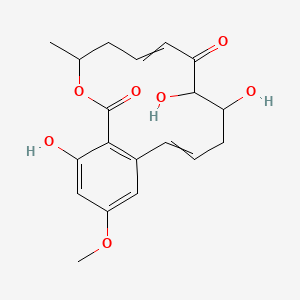


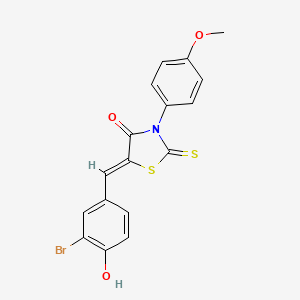
![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)
![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)